

X-ray crystallography of 4-aminobenzyl alcohol

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Compound of Interest

Compound Name: (4-(Aminomethyl)phenyl)methanol

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An In-depth Technical Guide on the X-ray Crystallography of 4-Aminobenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the X-ray crystallography of 4-aminobenzyl alcohol, a versatile intermediate compound with applications in pharmaceuticals and material science. This document outlines the crystallographic data for a recently identified polymorph, details the experimental protocols for its synthesis and crystallographic analysis, and presents a workflow for its preparation.

Crystallographic Data

A second polymorph of 4-aminobenzyl alcohol has been characterized by X-ray diffraction.^{[1][2]} The crystal structure reveals a "herringbone" arrangement with stacks of hydrogen-bonded molecules.^{[1][2]} The key crystallographic data are summarized in the table below.

Parameter	Value
Empirical Formula	C ₇ H ₉ NO
Formula Weight	123.15
Crystal System	Orthorhombic
Space Group	Pna2 ₁
Unit Cell Dimensions	
a	8.95051(15) Å
b	5.8248(1) Å
c	12.1645(2) Å
Volume	634.19(2) Å ³
Z	4
Temperature	125(1) K
Radiation	Cu-Kα
Goodness-of-fit on F ²	1.035
Final R indices [I > 2σ(I)]	R ₁ = 0.0608, wR ₂ = 0.1293
R indices (all data)	R ₁ = 0.0611, wR ₂ = 0.1294
CCDC Deposit No.	1566675

Table 1: Crystal data and structure refinement details for a polymorph of 4-aminobenzyl alcohol.[\[1\]](#)

Molecular Structure and Hydrogen Bonding

The molecular structure of this polymorph of 4-aminobenzyl alcohol displays unremarkable bond lengths and angles.[\[1\]](#) The crystal packing is dominated by a hydrogen-bonding network.
[\[1\]](#)

Experimental Protocols

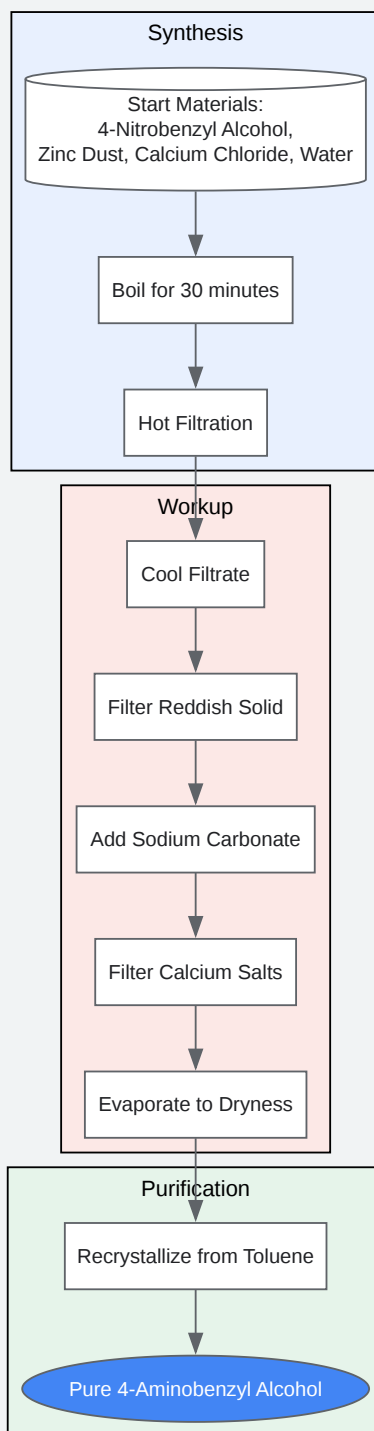
Synthesis of 4-Aminobenzyl Alcohol

The synthesis of 4-aminobenzyl alcohol was achieved through the reduction of 4-nitrobenzyl alcohol.^[1]

Procedure:

- A mixture of 4-nitrobenzyl alcohol (10.0 g, 0.065 mol), zinc dust (80 g, 1.22 mol), and calcium chloride (8 g, 0.07 mol) in water (400 mL) was prepared.^[1]
- The resulting solution was boiled for 30 minutes and then filtered while hot.^[1]
- Upon cooling the filtrate, a reddish solid precipitated and was filtered off and discarded.^[1]
- Sodium carbonate was added to the filtrate to precipitate calcium salts, which were subsequently filtered off.^[1]
- The filtrate was evaporated to dryness, yielding an oil.^[1]
- The crude product was recrystallized from toluene to afford a pale yellow solid.^[1]

Synthesis and Purification of 4-Aminobenzyl Alcohol

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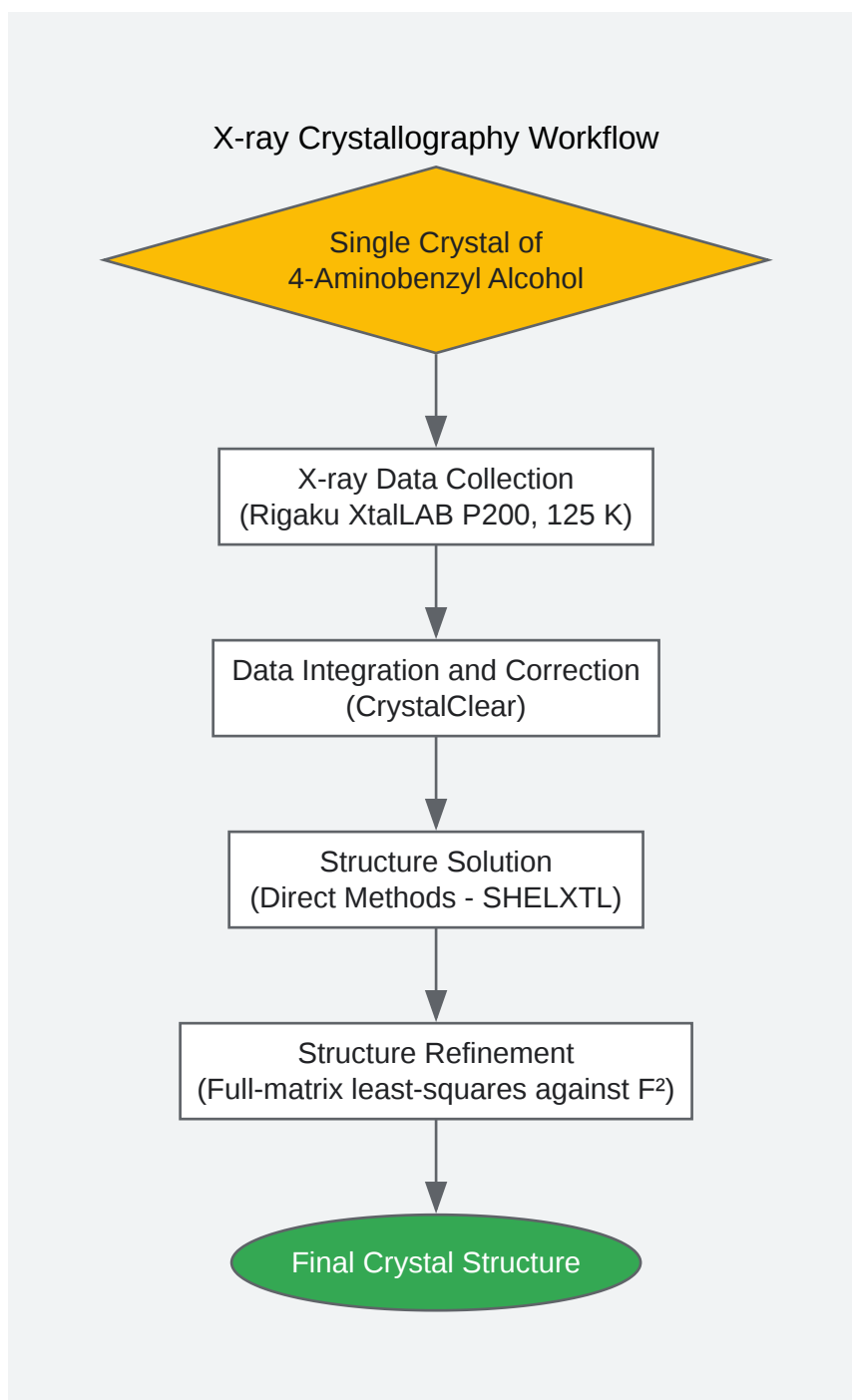
Caption: Workflow for the synthesis and purification of 4-aminobenzyl alcohol.

X-ray Crystallography

Single crystals suitable for X-ray diffraction were obtained directly from the recrystallization from toluene.^[1]

Data Collection and Refinement:

- Instrument: Rigaku XtaLAB P200 with a Mercury CCD detector (confocal optics Cu-K α radiation).^[1]
- Temperature: 125 K.^[1]
- Data Collection Method: ω/ϕ steps were used to collect area detector frames spanning at least a hemisphere of reciprocal space.^[1]
- Data Integration: The data were integrated using CrystalClear software.^[1]
- Corrections: Data were corrected for Lorentz, polarization, and long-term intensity fluctuations. Absorption effects were corrected based on multiple equivalent reflections.^[1]
- Structure Solution: The structure was solved by direct methods using SHELXTL.^[1]
- Refinement: The structure was refined by full-matrix least-squares against F^2 . Carbon-bound hydrogen atoms were assigned riding isotropic displacement parameters and constrained to idealized geometries. The OH and NH hydrogen atoms were refined freely.^[1]



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Caption: Workflow for the X-ray crystallographic analysis of 4-aminobenzyl alcohol.

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References

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